molecular formula C26H30N2O4 B303244 (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide

货号 B303244
分子量: 434.5 g/mol
InChI 键: IELAXLSWNLFYPH-KQQUZDAGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK has shown promise in the treatment of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用机制

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide binds irreversibly to the cysteine residue in the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell proliferation and survival, as well as decreased production of cytokines and chemokines that promote tumor growth and survival.
Biochemical and Physiological Effects
(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has been shown to have selective activity against BTK, with minimal off-target effects on other kinases. It has also been shown to penetrate the blood-brain barrier and inhibit BTK activity in the central nervous system. In clinical trials, (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has been well-tolerated, with manageable side effects such as fatigue, nausea, and diarrhea.

实验室实验的优点和局限性

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has several advantages as a tool compound for studying BTK signaling in vitro and in vivo. It is a potent and selective inhibitor of BTK, with a well-characterized mechanism of action. It has also been shown to have activity in mouse models of B-cell malignancies, making it a useful tool for preclinical studies. However, (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has some limitations as a tool compound. It is not currently commercially available, and its synthesis is complex and time-consuming. In addition, its irreversible binding to BTK makes it difficult to use in studies where reversible inhibition is desired.

未来方向

There are several potential future directions for research on (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide and BTK inhibition. One area of interest is the development of combination therapies that target multiple components of the BCR signaling pathway, such as BTK and PI3K. Another area of interest is the investigation of (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Finally, there is interest in the development of second-generation BTK inhibitors that have improved pharmacokinetic properties and/or selectivity for specific BTK isoforms.

合成方法

The synthesis of (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has been described in a patent application by Takeda Pharmaceutical Company Limited. The method involves the condensation of 2-furylboronic acid with (E)-3-(prop-2-enoylamino)-4-(trifluoromethyl)benzaldehyde, followed by a Suzuki coupling reaction with 1-adamantylboronic acid. The resulting product is then coupled with (E)-3-(furan-2-yl)prop-2-enoyl chloride to yield (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide.

科学研究应用

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide inhibits BTK activity and downstream BCR signaling, leading to decreased proliferation and survival of B cells. In vivo studies in mouse models of CLL and MCL have demonstrated that (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide can inhibit tumor growth and prolong survival.

属性

产品名称

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide

分子式

C26H30N2O4

分子量

434.5 g/mol

IUPAC 名称

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide

InChI

InChI=1S/C26H30N2O4/c29-23(7-5-21-3-1-9-31-21)27-17-25-12-19-11-20(13-25)15-26(14-19,16-25)18-28-24(30)8-6-22-4-2-10-32-22/h1-10,19-20H,11-18H2,(H,27,29)(H,28,30)/b7-5+,8-6+

InChI 键

IELAXLSWNLFYPH-KQQUZDAGSA-N

手性 SMILES

C1C2CC3(CC(C2)(CC1C3)CNC(=O)/C=C/C4=CC=CO4)CNC(=O)/C=C/C5=CC=CO5

SMILES

C1C2CC3(CC1CC(C2)(C3)CNC(=O)C=CC4=CC=CO4)CNC(=O)C=CC5=CC=CO5

规范 SMILES

C1C2CC3(CC1CC(C2)(C3)CNC(=O)C=CC4=CC=CO4)CNC(=O)C=CC5=CC=CO5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。